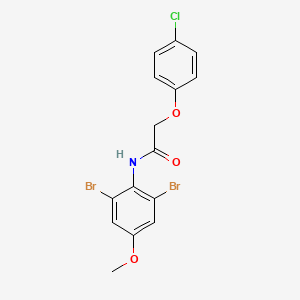![molecular formula C17H26N2O3 B11567896 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide](/img/structure/B11567896.png)
N'-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and octanehydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]octanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the dimethoxyphenyl group can interact with cellular components, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]octanehydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]octanehydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]octanehydrazide
Uniqueness
The presence of methoxy groups at the 2 and 3 positions of the phenyl ring imparts distinct electronic and steric properties, making it a valuable compound for various research purposes .
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]octanamide |
InChI |
InChI=1S/C17H26N2O3/c1-4-5-6-7-8-12-16(20)19-18-13-14-10-9-11-15(21-2)17(14)22-3/h9-11,13H,4-8,12H2,1-3H3,(H,19,20)/b18-13+ |
Clave InChI |
CFAJZYQCXFTFOU-QGOAFFKASA-N |
SMILES isomérico |
CCCCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)OC |
SMILES canónico |
CCCCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetic acid](/img/structure/B11567816.png)
![2-bromo-N'-[(E)-(3-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11567819.png)
![2-(2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11567826.png)

![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11567832.png)
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11567840.png)
![5-(4-fluorophenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11567851.png)
![N-{2-[(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)oxy]phenyl}acetamide](/img/structure/B11567853.png)
![5-(5-Bromothiophen-2-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11567863.png)
![N-(2,3-Dichlorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11567875.png)
![(2E)-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B11567878.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11567883.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B11567891.png)
![4-{5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11567898.png)
